5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Description
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at positions 5 and 7, and an ethyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. The ethyl ester moiety contributes to solubility in organic solvents, facilitating synthetic modifications such as hydrolysis to carboxylic acids or coupling reactions for amide formation .
Properties
Molecular Formula |
C10H8Br2N2O2 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
ethyl 5,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-5-13-14-8(7)3-6(11)4-9(14)12/h3-5H,2H2,1H3 |
InChI Key |
FDXWAJJLXBBJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=C(N2N=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis from 1-Amino-2-Iminopyridine Derivatives
Reaction Mechanism
The synthesis begins with 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile derivatives, which undergo [3 + 2] cycloaddition with acetylenedicarboxylates or ethyl propiolate. Subsequent bromination introduces dibromo substituents at positions 5 and 7.
Key Steps:
- Cycloaddition :
- Bromination :
Sonochemical One-Pot Synthesis
Procedure
A scalable sonochemical method enables a one-pot synthesis without catalysts:
- Starting Materials :
- Arylethylidenemalononitriles and hydrazine hydrate.
- Cyclization :
- Ultrasonic irradiation (85°C, 110 W) promotes cycloaddition between enaminonitriles and acetylenedicarboxylates.
- Bromination :
- In situ bromination using HBr or Br₂ yields the dibromo product.
Advantages:
Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters
Regioselective Bromination of Pyrazolo[1,5-a]pyridine Esters
Two-Step Process
- Esterification :
- Bromination :
Example:
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Cycloaddition + Bromination | High regioselectivity, scalable | Requires toxic brominating agents |
| Sonochemical | Fast, catalyst-free, high yields | Specialized equipment needed |
| CDC with β-Ketoesters | Atom-economical, green conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester group and the pyrazole ring.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring or the ester group.
Reduction Products: Reduced forms of the ester group or the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Notably, it has been investigated for its potential in developing anti-inflammatory and analgesic drugs. The structural characteristics of 5,7-dibromo-pyrazolo[1,5-a]pyridine derivatives make them suitable candidates for modulating biological pathways involved in pain and inflammation.
Case Study: Cardiovascular Disorders
A patent (US10214526B2) describes the use of substituted pyrazolo[1,5-a]pyridine derivatives for treating cardiovascular disorders. The compounds act on the NO/cGMP signaling pathway, which is vital for vascular relaxation and smooth muscle function. This highlights the potential therapeutic benefits of 5,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in cardiovascular health management .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme mechanisms and biological pathways. Its ability to interact with specific enzymes aids researchers in understanding complex biochemical processes and developing targeted therapies.
Research Focus
- Enzyme Inhibition Studies : The compound is employed to evaluate its inhibitory effects on various enzymes involved in metabolic processes.
- Pathway Analysis : It assists in elucidating signaling pathways that are crucial for cellular function and disease progression.
Agricultural Chemistry
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is also applied in agricultural chemistry. It can enhance the effectiveness of crop protection agents and improve agricultural yields.
Applications
- Agrochemical Formulations : Used as an active ingredient in pesticides or herbicides.
- Plant Growth Regulators : Investigated for its potential role in promoting plant growth or resistance to environmental stressors.
Material Science
In material science, this compound is explored for its properties that can be harnessed in developing novel materials.
Applications
- Polymer Development : It is used to create polymers with specific mechanical or thermal properties suitable for industrial applications.
- Coatings and Composites : Investigated for use in protective coatings or composite materials that require enhanced durability.
Analytical Chemistry
In analytical chemistry, 5,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester serves as a standard reference compound.
Uses
- Quantification Techniques : Employed in various analytical methods such as HPLC (High-Performance Liquid Chromatography) to quantify related compounds in complex mixtures.
- Method Development : Aids in the development of new analytical techniques by providing a benchmark for comparison.
Summary Table of Applications
| Field | Application Description |
|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drugs |
| Biochemical Research | Enzyme mechanism studies and pathway analysis |
| Agricultural Chemistry | Active ingredient in agrochemicals |
| Material Science | Development of polymers and composite materials |
| Analytical Chemistry | Standard reference for quantification techniques |
Mechanism of Action
The mechanism of action of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester and their distinguishing features:
Key Research Findings
Halogenation Effects : Bromine substitution at positions 5 and 7 increases lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier penetration but reducing aqueous solubility .
Synthetic Challenges : Direct decarboxylation during ester hydrolysis limits yield optimization for carboxylic acid derivatives. Alternative strategies, such as using protecting groups or microwave-assisted synthesis, are under investigation .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Br, Cl) at positions 5 and 7 enhance electrophilic reactivity, favoring nucleophilic aromatic substitutions.
- Methoxy or hydroxy groups improve solubility and metabolic stability but may reduce binding affinity in hydrophobic targets .
Data Tables
Physical Properties of Selected Analogues
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-COOEt | 180–182 | 0.15 (DMSO) | 2.8 |
| 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-COOEt | 165–167 | 0.08 (DCM) | 3.2 |
| Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | 155–157 | 1.2 (EtOH) | 1.5 |
Biological Activity
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1427195-34-3) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.
- Molecular Formula : C10H8Br2N2O2
- Molecular Weight : 347.9934 g/mol
- CAS Number : 1427195-34-3
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5,7-dibromo-pyrazolo[1,5-a]pyridine derivatives has been explored extensively. The compound's structure suggests that the bromine substituents at positions 5 and 7 play a crucial role in modulating its biological activity. The presence of the carboxylic acid ethyl ester moiety enhances solubility and bioavailability, which is vital for therapeutic applications.
Table 1: Key Structural Features and Their Impact on Activity
| Substituent Position | Substituent Type | Impact on Activity |
|---|---|---|
| 5 | Bromine | Increases kinase inhibition potency |
| 7 | Bromine | Enhances selectivity for Pim-1 kinase |
| 3 | Carboxylic acid ethyl ester | Improves solubility and bioavailability |
Inhibition of Kinases
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibitory effects on various kinases, particularly Pim-1 and Flt-3. These kinases are implicated in several malignancies, making them attractive targets for cancer therapy.
A study demonstrated that compounds similar to 5,7-dibromo-pyrazolo[1,5-a]pyridine effectively inhibited Pim-1 with an IC50 value in the low nanomolar range. The selectivity profile against a panel of oncogenic kinases was also favorable, suggesting a reduced risk of off-target effects.
Table 2: Inhibition Potency of Related Compounds
| Compound ID | Kinase Target | IC50 (nM) | Selectivity Score S(50) |
|---|---|---|---|
| Compound A | Pim-1 | 27 | 0.14 |
| Compound B | Flt-3 | 40 | >0.95 |
| Compound C | JAK2 | 200 | <0.50 |
Case Study 1: Anticancer Activity
In vitro studies have shown that 5,7-dibromo-pyrazolo[1,5-a]pyridine significantly reduces cell viability in cancer cell lines through apoptosis induction. The compound was tested against various cancer types, including leukemia and solid tumors, demonstrating a clear dose-response relationship.
Case Study 2: Anti-inflammatory Effects
Another important aspect of this compound's biological activity is its anti-inflammatory properties. Preliminary studies suggest that it may inhibit COX-2 activity similarly to established anti-inflammatory drugs like celecoxib.
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